molecular formula C33H46O19 B12300169 methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B12300169
M. Wt: 746.7 g/mol
InChI Key: GXXXVFMBJGIYPK-UHFFFAOYSA-N
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Description

Methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a pyran ring, and a cyclopentane ring

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the pyran and cyclopentane rings, as well as the introduction of the hydroxyl groups. The synthetic route typically starts with the preparation of the pyran ring, followed by the cyclopentane ring, and finally the addition of the hydroxyl groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl groups.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: It may be used in the development of new drugs or as a model compound for studying drug interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and other functional groups in the compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyran and cyclopentane derivatives with hydroxyl groups. These compounds may have similar structures but differ in the specific arrangement of the functional groups or the presence of additional substituents. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which can lead to unique properties and applications.

Some similar compounds include:

  • Pyran derivatives with different substituents
  • Cyclopentane derivatives with different functional groups
  • Other complex organic molecules with multiple hydroxyl groups and ring structures

Biological Activity

Methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by multiple hydroxyl groups and a unique bicyclic structure that may contribute to its biological activity. The presence of trihydroxy groups suggests potential antioxidant properties. Its structural complexity allows for various interactions with biological systems.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the compound may enhance its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with similar polyphenolic structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that the compound may also possess similar properties.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Antioxidant Mechanism : The hydroxyl groups likely contribute to electron donation to free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to cell survival and apoptosis.

Study 1: Antioxidant Potential

A study conducted on structurally similar compounds demonstrated significant antioxidant activity using DPPH and ABTS assays. The results indicated a strong correlation between the number of hydroxyl groups and antioxidant capacity .

Study 2: Antimicrobial Efficacy

In a comparative analysis of various natural compounds against Staphylococcus aureus and Escherichia coli, derivatives with similar structural motifs showed promising antimicrobial effects. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Study 3: Anti-inflammatory Activity

Research investigating the anti-inflammatory effects of polyphenolic compounds found that those with multiple hydroxyl substitutions effectively reduced TNF-alpha levels in vitro. This aligns with the expected activity of the compound .

Data Summary Table

PropertyObserved EffectReference
Antioxidant ActivityHigh scavenging capacity
Antimicrobial ActivityEffective against S. aureus and E. coli
Anti-inflammatory EffectsReduced TNF-alpha levels

Properties

Molecular Formula

C33H46O19

Molecular Weight

746.7 g/mol

IUPAC Name

methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C33H46O19/c1-4-13-14(5-6-34)16(10-46-30(13)51-32-26(41)24(39)22(37)19(8-35)49-32)29(44)48-18-7-15-17(28(43)45-3)11-47-31(21(15)12(18)2)52-33-27(42)25(40)23(38)20(9-36)50-33/h4,6,10-15,18-27,30-33,35-42H,1,5,7-9H2,2-3H3

InChI Key

GXXXVFMBJGIYPK-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=O)C=C)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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